

A Comparative Guide to CGP46381 and Baclofen in GABAB Receptor Functional Assays

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Compound of Interest

Compound Name: CGP46381

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This guide provides a detailed comparison of two key pharmacological tools used in the study of the GABAB receptor: the antagonist **CGP46381** and the agonist baclofen. By presenting their mechanisms of action, quantitative data from functional assays, and detailed experimental protocols, this document aims to facilitate the selection and application of these compounds in neuroscience research.

Introduction to CGP46381 and Baclofen

Baclofen is a selective agonist for the GABAB receptor and is widely used as a muscle relaxant and anti-spastic agent. Its mechanism of action involves mimicking the endogenous neurotransmitter GABA at the GABAB receptor, leading to neuronal inhibition.

CGP46381 is a selective antagonist of the GABAB receptor. It is a valuable research tool for investigating the physiological and behavioral roles of GABAB receptors by blocking their activation by agonists like GABA and baclofen.

Mechanism of Action at the GABAB Receptor

Both baclofen and **CGP46381** exert their effects by binding to the orthosteric site of the GABAB receptor, which is a G-protein coupled receptor (GPCR). However, their downstream effects are diametrically opposed.

- **Baclofen (Agonist):** Upon binding, baclofen induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation results in the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The opening of GIRK channels leads to potassium ion efflux and neuronal hyper
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